

Ethyl 2-(morpholin-3-yl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(morpholin-3-yl)acetate**

Cat. No.: **B1279698**

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **Ethyl 2-(morpholin-3-yl)acetate**. The document covers key aspects of procurement, synthesis, and potential biological relevance, with a focus on providing practical information for laboratory applications.

Sourcing and Procurement of Ethyl 2-(morpholin-3-yl)acetate and Related Isomers

The availability of **Ethyl 2-(morpholin-3-yl)acetate** and its isomers can vary between suppliers. For research and development purposes, it is crucial to consider the specific isomer required, as the substitution pattern on the morpholine ring significantly impacts its chemical and biological properties. The following table summarizes publicly available information from various chemical suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Price (USD)	Notes
2a biotech	Ethyl 2-(morpholin-3-yl)acetate	81684-84-6	96%+	Not specified	Requires login/inquiry	The target compound of this guide.
BLDpharm	(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride	1217685-44-3	Not specified	Not specified	Requires login/inquiry	The (R)-enantiomer of the methyl ester hydrochloride salt.
Chem-Impex	Morpholin-2-yl-acetic acid ethyl ester	503601-25-0	≥ 96% (HPLC)	100mg, 250mg, 1g	\$160.34, \$317.68, \$656.28	An isomer with the acetate group at the 2-position of the morpholine ring. [1]
CymitQuimica	Ethyl 2-morpholino acetate	3235-82-3	97%	1g, 5g, 10g, 25g, 100g	€25.00, €31.00, €56.00, €87.00, €189.00	The N-substituted isomer (acetate group on the nitrogen).
Simson Pharma Limited	Ethyl 2-morpholino acetate	3235-82-3	Not specified	Not specified	Requires inquiry	The N-substituted isomer.
Synthonics Research	Ethyl Morpholin-	3235-82-3	Not specified	100g	₹ 32000	The N-substituted

Laboratorie	4-yl	isomer.
s	Acetate	

Experimental Protocols: Synthesis of Morpholine Acetate Derivatives

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(morpholin-3-yl)acetate** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of analogous morpholine derivatives. The following proposed protocol is based on the synthesis of the isomeric Ethyl 2-(morpholin-2-yl)acetate, which involves the debenzylation of a protected precursor.[\[2\]](#)

Proposed Synthesis of Ethyl 2-(morpholin-3-yl)acetate

This proposed two-step synthesis involves the N-benzylation of a commercially available morpholin-3-ylacetic acid precursor, followed by esterification and subsequent debenzylation.

Step 1: N-Benzylation of a Morpholin-3-yl Precursor

A suitable starting material, such as a protected morpholin-3-ylacetic acid derivative, would first be N-benzylated to protect the secondary amine.

- Reaction: To a solution of the morpholin-3-ylacetic acid derivative in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and benzyl bromide.
- Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
- Work-up: After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Esterification

The resulting N-benzyl-morpholin-3-ylacetic acid is then esterified.

- Reaction: Dissolve the N-benzylated acid in ethanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).

- Conditions: Heat the mixture to reflux for 4-6 hours.
- Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Debenzylation to Yield **Ethyl 2-(morpholin-3-yl)acetate**

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.

- Reaction: Dissolve the N-benzyl-**Ethyl 2-(morpholin-3-yl)acetate** in methanol and add a palladium on activated charcoal catalyst (Pd/C).
- Conditions: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 10-12 hours.
- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, **Ethyl 2-(morpholin-3-yl)acetate**.

Experimental Workflow for Synthesis



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A proposed workflow for the synthesis of **Ethyl 2-(morpholin-3-yl)acetate**.

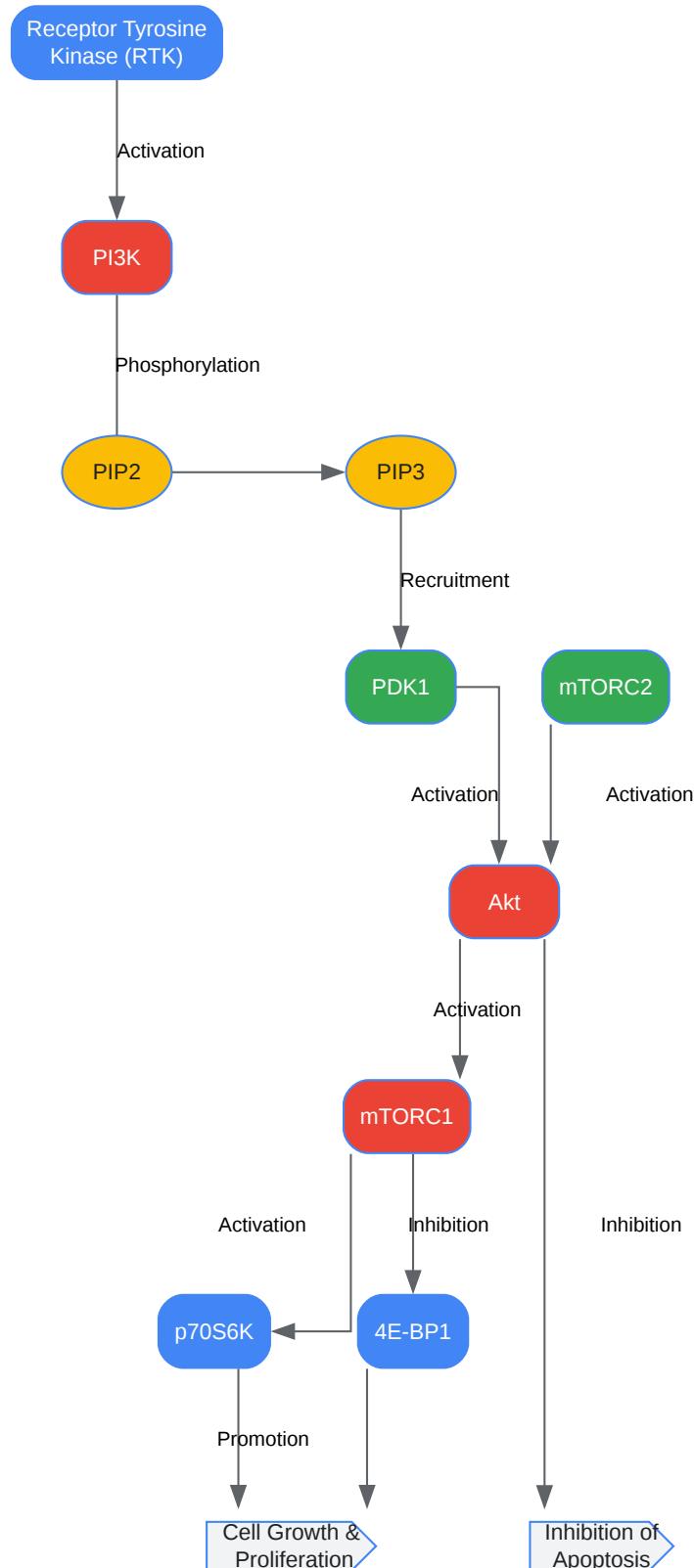
Biological Context: The PI3K/Akt/mTOR Signaling Pathway

Morpholine-containing compounds are of significant interest in drug discovery due to their favorable physicochemical properties and their ability to interact with various biological targets. A prominent pathway often implicated in the mechanism of action of morpholine derivatives is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of

Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

While the specific interaction of **Ethyl 2-(morpholin-3-yl)acetate** with the PI3K/Akt/mTOR pathway has not been explicitly detailed in the available literature, the morpholine scaffold is a common feature in known inhibitors of this pathway. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, providing a conceptual framework for investigating the potential biological activity of novel morpholine derivatives like **Ethyl 2-(morpholin-3-yl)acetate**.

PI3K/Akt/mTOR Signaling Pathway

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The canonical PI3K/Akt/mTOR signaling pathway.

Conclusion

Ethyl 2-(morpholin-3-yl)acetate represents a valuable chemical entity for researchers in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its procurement, a plausible synthetic strategy, and its potential biological context within the well-established PI3K/Akt/mTOR signaling pathway. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related morpholine derivatives. It is recommended that researchers consult the original literature and supplier documentation for the most accurate and up-to-date information.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl 2-(morpholin-3-yl)acetate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279698#ethyl-2-morpholin-3-yl-acetate-suppliers-and-purchasing>

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